REACTION_CXSMILES
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[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1Br.[F:8][C:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][CH:10]=1>>[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[C:12]1[CH:13]=[CH:14][C:9]([F:8])=[CH:10][CH:11]=1
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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CC=1N=CSC1Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)B(O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CC=1N=CSC1C1=CC=C(C=C1)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |